molecular formula C9H17NO B13183532 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one

1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one

Cat. No.: B13183532
M. Wt: 155.24 g/mol
InChI Key: PEYDXFDWJNOULV-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one (CAS 1602132-49-9) is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This chemical features a cyclobutane ring core that is substituted with both an aminomethyl group and a 2-methylpropan-1-one (isobutyryl) ketone functional group, as denoted by its SMILES code, CC(C)C(C1(CN)CCC1)=O . Its structure, which incorporates an amine and a ketone, makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Researchers can utilize this compound for the exploration and synthesis of more complex molecules, particularly in the development of pharmacologically active agents where the rigid cyclobutane scaffold can influence the compound's conformation and metabolic properties. The primary application of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is in chemical synthesis and research laboratories. It is related to other aminomethyl-cyclobutane derivatives that have been investigated in the context of platinum-based anti-tumor complexes, highlighting the relevance of this structural motif in medicinal chemistry . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Proper laboratory handling procedures should be observed. The product often requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)8(11)9(6-10)4-3-5-9/h7H,3-6,10H2,1-2H3

InChI Key

PEYDXFDWJNOULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CCC1)CN

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one typically involves:

  • Construction of the cyclobutyl core with an aminomethyl substituent.
  • Introduction of the 2-methylpropanone moiety via acylation or coupling reactions.
  • Functional group transformations including oxidation and protective group strategies.

Stepwise Synthetic Routes

Cyclobutyl Aminomethyl Intermediate Formation
  • The cyclobutyl ring bearing the aminomethyl group can be synthesized by alkylation of cyclobutyl precursors with aminomethyl reagents.
  • For example, alkylation of cyclobutylmethyl halides with amines under basic conditions yields the aminomethylcyclobutyl intermediate.
  • Alternative approaches involve reductive amination of cyclobutanone derivatives with formaldehyde and ammonia or primary amines to install the aminomethyl group.
Purification and Salt Formation
  • The free acid or ketone product is often isolated as a salt with tertiary amines (e.g., isopropylamine) to enhance purity and crystallinity.
  • The salt formation is conducted in solvents such as ethyl acetate or isopropyl acetate, followed by washing with aqueous acid/base solutions and drying.
  • This approach improves the handling and stability of intermediates and the final product.

Representative Synthetic Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Description
1 Cyclobutyl amine precursor + 2-methylpropanoic acid derivative, EDCI, 2,6-lutidine, acetonitrile/ethyl acetate, 5-30°C Amidation coupling to form amide intermediate
2 Workup with methyl tert-butyl ether, aqueous HCl, NaHCO3 washes Removal of impurities and isolation of intermediate
3 Treatment with metal hydroxide base in water, acidification with HCl or H2SO4 Liberation of free acid form
4 Salt formation with tertiary amine (e.g., isopropylamine) in isopropyl acetate Precipitation and isolation of ammonium salt of product

This process yields the target compound in high purity and yield (~88%), suitable for further applications.

Alternative Synthetic Routes and Notes

  • The aminomethylcyclobutyl intermediate can also be accessed via reductive amination of cyclobutanone derivatives with 2-methylpropan-2-amine under controlled conditions.
  • Protective group strategies (e.g., Boc protection of amines) may be employed during multi-step synthesis to prevent side reactions.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) have been used to assemble complex intermediates containing cyclobutyl and aminomethyl functionalities in related compounds, indicating potential applicability for this compound’s synthesis.
  • Chiral resolution techniques (e.g., chiral HPLC or supercritical fluid chromatography) are applicable if enantiomerically pure forms are required.

Data Table Summarizing Key Preparation Parameters

Parameter Details References
Starting Materials Cyclobutyl amine derivatives, 2-methylpropanoic acid or derivatives
Coupling Reagents EDCI, 2,6-lutidine, triethylamine
Solvents Acetonitrile, ethyl acetate, isopropyl acetate, toluene/DMSO
Temperature Range 5°C to 30°C for coupling; reflux for some steps
Purification Silica gel chromatography, salt precipitation, aqueous washes
Yield Up to 88% in optimized processes
Key Transformations Amidation coupling, oxidation, salt formation

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Cyclobutyl Groups

Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Differences vs. Target Compound Reference
1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one C₇H₁₂O Methylcyclobutyl, ethanone 112.17 Lacks aminomethyl group; simpler ketone chain
4-Bromophenyl cyclobutyl ketone C₁₁H₁₁BrO 4-Bromophenyl, cyclobutyl ketone 239.11 Aromatic bromo substituent; no amine
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride C₇H₁₄ClNO₂ Aminomethyl cyclobutyl, acetic acid 179.65 Carboxylic acid chain; hydrochloride salt

Research Findings :

  • Cyclobutyl ketones with halogenated aryl groups (e.g., bromophenyl) exhibit enhanced lipophilicity, impacting membrane permeability .
  • The aminomethyl group in 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride facilitates hydrogen bonding, critical for receptor interactions in pharmaceutical contexts .

Aminomethyl-Substituted Cyclic Compounds

Compounds with aminomethyl groups on cyclic structures vary in ring size and functional groups:

Compound Name Molecular Formula Ring Structure Key Features Reference
1-(Aminomethyl)-4-methoxycyclohexanamine C₈H₁₈N₂O Cyclohexane Methoxy group; larger ring reduces strain
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride C₁₄H₂₀Cl₂N₂ Cyclobutyl Chlorophenyl group; tertiary amine

Research Findings :

  • Larger rings (e.g., cyclohexane) reduce steric strain but may decrease binding affinity compared to cyclobutyl derivatives .
  • Chlorophenyl-substituted cyclobutyl amines, such as those in sibutramine analogs, show central nervous system (CNS) activity due to amine-mediated neurotransmitter interactions .

Aromatic Amine-Substituted Ketones

Aromatic amines attached to ketones differ in electronic and steric properties:

Compound Name Molecular Formula Aromatic Group Molecular Weight Applications Reference
1-(2-Aminophenyl)-2-methylpropan-1-one C₁₀H₁₃NO 2-Aminophenyl 163.22 Intermediate in dye synthesis
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride C₁₄H₂₀Cl₂N₂ 4-Chlorophenyl 299.23 Pharmaceutical candidate

Research Findings :

  • Aromatic amines (e.g., 2-aminophenyl) enhance UV absorption, useful in photochemical applications .
  • Chlorophenyl groups improve metabolic stability in drug candidates, as seen in sibutramine derivatives .

Sibutramine-Related Compounds

Sibutramine analogs share cyclobutyl and amine motifs but differ in substituents:

Compound Name (USP Designation) Molecular Formula Substituents Reference
Sibutramine Related Compound A C₁₃H₂₀ClN₂ 2-Chlorophenyl, dimethylamine
Sibutramine Related Compound C C₁₄H₂₁ClN₂ 4-Chlorophenyl, pentyl chain

Research Findings :

  • Dimethylamine groups in sibutramine analogs enhance serotonin-norepinephrine reuptake inhibition, a mechanism for appetite suppression .

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is a compound of growing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is C8H15NOC_8H_{15}NO. The compound features a cyclobutyl ring, an aminomethyl group, and a ketone functional group. These structural elements contribute to its reactivity and interactions with biological targets.

Target Interactions

The biological activity of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The aminomethyl group can facilitate hydrogen bonding, enhancing the compound's ability to engage with target biomolecules. The carbonyl moiety may participate in nucleophilic attacks, influencing biochemical pathways.

Biochemical Pathways

Research indicates that compounds similar to 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one can affect several biochemical pathways, such as:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes.
  • Signal Transduction : Modulation of signaling pathways that regulate cell growth and differentiation.
  • Gene Expression : Influence on transcription factors, potentially altering gene expression profiles.

Antimicrobial Activity

Preliminary studies have suggested that 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one may exhibit antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains, indicating a potential role in combating infections.

Compound Activity EC50 (μM) Reference
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-oneAntimicrobialTBD
Similar Cyclopropyl CompoundsAntimalarial0.11 - 0.28

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one have been assessed in vitro using various cell lines. Initial findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity to normal cells.

Case Studies

Recent investigations have focused on the pharmacological profiles of compounds structurally analogous to 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one. For example, studies on cyclopropyl derivatives have revealed significant antimalarial activity, with EC50 values indicating potent effects against Plasmodium falciparum. Such findings highlight the potential for further exploration of cyclobutyl derivatives in drug development.

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